molecular formula C17H13NO2S2 B7733773 (5Z)-3-benzyl-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B7733773
M. Wt: 327.4 g/mol
InChI Key: VLXOALANDYHFIS-GDNBJRDFSA-N
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Description

(5Z)-3-benzyl-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a hydroxyphenylmethylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-hydroxybenzaldehyde with benzylamine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and hydroxyphenylmethylidene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-3-benzyl-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound is believed to exert its effects through the inhibition of specific enzymes or signaling pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of key regulatory proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Benzylidene derivatives: Compounds with similar benzylidene moieties, which are often explored for their biological activities.

Uniqueness

(5Z)-3-benzyl-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S2/c19-14-9-5-4-8-13(14)10-15-16(20)18(17(21)22-15)11-12-6-2-1-3-7-12/h1-10,19H,11H2/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXOALANDYHFIS-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=C3O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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